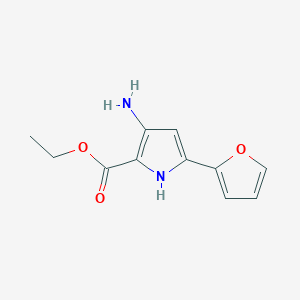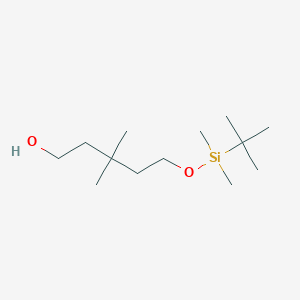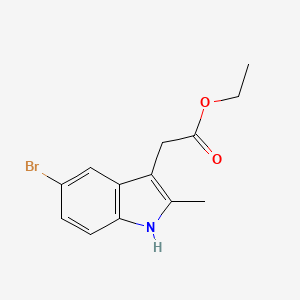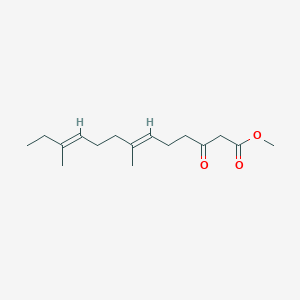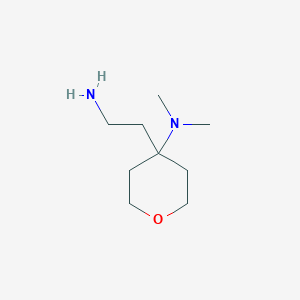
3-Pyrrolidin-1-ylacrylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Pyrrolidin-1-ylacrylic acid methyl ester” is also known as “Methyl 3-(pyrrolidin-1-yl)acrylate”. It has a chemical formula of C8H13NO2 .
Synthesis Analysis
The synthesis of an ester can be accomplished in several ways. In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another approach involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular formula of “3-Pyrrolidin-1-ylacrylic acid methyl ester” is C8H13NO2 . Its molecular weight is 155.19 g/mol .
Scientific Research Applications
3-Pyrrolidin-1-ylacrylic acid methyl ester (3-PAM): A Comprehensive Analysis of Scientific Research Applications
Drug Discovery and Pharmaceutical Synthesis: 3-PAM serves as a versatile scaffold in drug discovery due to its pyrrolidine nucleus, which is a common motif in many bioactive compounds. It is utilized in synthesizing benzimidazole carboxamides, which have potential therapeutic applications .
Therapeutic Applications: The compound’s biological activity is being explored for therapeutic uses. Although specific applications are not detailed in the search results, its mention in therapeutic contexts suggests ongoing research in this area.
Industrial Applications: 3-PAM has potential industrial applications, likely due to its chemical properties that could be beneficial in various manufacturing processes. The exact nature of these applications is not specified but warrants further investigation.
Chemical Synthesis: The compound is involved in chemical reactions such as the 1,3-dipolar cycloaddition process, indicating its role in complex chemical synthesis pathways .
Biodiesel Production: While not directly related to 3-PAM, the qualitative and quantitative analysis of biodiesel mentions poly-unsaturated fatty acid methyl esters (FAMEs), which suggests that similar compounds may influence biodiesel properties and production processes .
Analytical Chemistry: The structure of 3-PAM could make it a candidate for use in analytical chemistry techniques, although specific methods or analyses were not identified in the search results.
For a more detailed exploration of each application, further research and access to specialized databases would be necessary. The current information provides a starting point for understanding the breadth of research involving 3-PAM.
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel … Buy 3-Pyrrolidin-1-ylacrylic acid methyl ester (EVT-411951) | 90087-77-7 Qualitative and quantitative analysis of the influence of biodiesel …
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 3-Pyrrolidin-1-ylacrylic acid methyl ester This compound is often used for pharmaceutical testing , suggesting it may interact with a variety of biological targets
Biochemical Pathways
The biochemical pathways affected by 3-Pyrrolidin-1-ylacrylic acid methyl ester Given its use in pharmaceutical testing , it may influence a variety of pathways, leading to downstream effects that contribute to its overall action.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Pyrrolidin-1-ylacrylic acid methyl ester is not well-documented. Factors such as temperature, pH, and the presence of other compounds could potentially influence its action.
properties
IUPAC Name |
methyl (E)-3-pyrrolidin-1-ylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)4-7-9-5-2-3-6-9/h4,7H,2-3,5-6H2,1H3/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKQGQGCRCXGMN-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CN1CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/N1CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidin-1-ylacrylic acid methyl ester | |
CAS RN |
90087-77-7 |
Source


|
| Record name | NSC91036 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





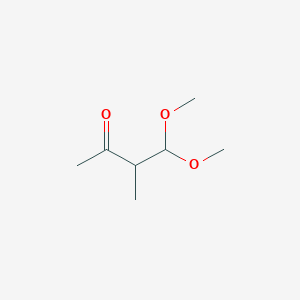
![2-[(S)-1-(tert-Butoxycarbonylamino)-2-methylpropyl]oxazole-4-carboxylic acid](/img/structure/B1366516.png)
